Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate is a heterocyclic organic compound belonging to the quinazoline family. Its molecular formula is , with a molecular weight of approximately 220.18 g/mol . This compound is characterized by a fused bicyclic structure that includes a quinazoline core, which is significant in medicinal chemistry due to its diverse biological activities.
This compound is classified as a quinazoline derivative and is recognized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting cancer and infectious diseases. The presence of the dioxo and tetrahydro groups contributes to its unique chemical properties and reactivity.
The synthesis of methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate typically involves the condensation of anthranilic acid derivatives with urea or similar reagents. The process generally follows these steps:
The molecular structure of methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate features:
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate can participate in several chemical reactions:
The mechanism of action for methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate involves its interaction with specific biological targets:
Research indicates that compounds within this class exhibit significant anti-cancer and anti-microbial activities through these mechanisms.
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate exhibits several notable physical and chemical properties:
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize this compound's structure and purity .
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate has several scientific applications:
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate represents a systematically named derivative within the quinazolinone family. According to IUPAC conventions, the parent heterocycle is identified as quinazoline—a bicyclic system comprising fused benzene and pyrimidine rings. The systematic name precisely reflects three key structural features: (1) the tetrahydro designation indicates saturation across positions 1-4; (2) the 2,4-dioxo functional groups specify keto modifications at ring positions 2 and 4; and (3) the 5-carboxylate moiety denotes the methyl ester substituent at carbon 5 [1] [4]. This nomenclature follows the fusion priority rules where the pyrimidine ring serves as the base heterocycle, with benzo-fusion generating the quinazoline scaffold.
Alternative naming conventions observed in chemical databases include Methyl 2,4-dihydroxyquinazoline-5-carboxylate, though this form is chemically inaccurate as it misrepresents the lactam carbonyls as hydroxyl groups. Other synonyms include Methyl 1,2,3,4-tetrahydro-2,4-dioxoquinazoline-5-carboxylate and Methyl 2,4-dioxo-3,4-dihydro-1H-quinazoline-5-carboxylate, reflecting minor variations in hydrogenation state descriptors [1] [9] [10]. The CAS registry number 127801-84-7 unambiguously identifies this specific regioisomer with the carboxylate at position 5, distinguishing it from related isomers like the 7-carboxylate derivative (CAS 174074-88-5) [9].
Identifier Type | Value |
---|---|
IUPAC Name | Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate |
Molecular Formula | C₁₀H₈N₂O₄ |
Average Mass | 220.184 g/mol |
Monoisotopic Mass | 220.048407 Da |
CAS Registry | 127801-84-7 |
ChemSpider ID | 10553529 |
Common Synonyms | Methyl 2,4-dihydroxyquinazoline-5-carboxylate; Methyl 1,2,3,4-tetrahydro-2,4-dioxo-5-quinazolinecarboxylate |
Though single-crystal X-ray diffraction data for Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate remains unreported in the surveyed literature, its high melting point (312-314°C) indicates significant lattice stability and crystallinity [4]. This thermal behavior suggests extended intermolecular hydrogen bonding, characteristic of quinazolinone derivatives. Crystallographic studies of structurally analogous tetrahydroquinazolinones reveal planar fused ring systems with bond length patterns confirming lactam carbonyl character (typical C=O bonds ≈1.22 Å) [4].
The ester substituent at C5 introduces steric and electronic perturbations that influence molecular packing. In metal complexes derived from similar quinazolinones, coordination occurs primarily through the pyrimidine N1 and C4 carbonyl oxygen, forming stable five-membered chelate rings [7]. Computational geometry optimizations predict a dihedral angle of approximately 15-25° between the ester group and quinazoline plane, minimizing steric clash while maintaining conjugation with the aromatic system. This slight twist reduces crystallographic symmetry and may explain the absence of published XRD structures despite observed crystallinity [4] [7].
1H-NMR Spectroscopy (DMSO-d₆, 400 MHz): The spectrum exhibits distinctive resonances reflecting the compound’s electronic environment. Key signals include:
The deshielded N-H protons confirm strong hydrogen bonding in solution, while aromatic signals follow characteristic quinazoline ring current effects with meta-coupling patterns.
13C-NMR Spectroscopy (101 MHz, DMSO-d₆): Carbon assignments are as follows:
The downfield-shifted carbonyl resonances at δ 162.0 and 156.8 ppm are diagnostic of the cyclic bis-lactam system.
Infrared Spectroscopy (KBr pellet, cm⁻¹):
The separation between carbonyl stretches (Δν≈65 cm⁻¹) confirms distinct electronic environments for C2 and C4 carbonyls.
Mass Spectrometry: ESI-MS (positive mode) shows the protonated molecular ion [M+H]⁺ at m/z 221.0560, consistent with the molecular formula C₁₀H₈N₂O₄. Fragmentation pathways include:
Technique | Observed Signal | Structural Assignment |
---|---|---|
¹H-NMR | δ 11.25 ppm (s, 1H) | N¹-H (hydrogen-bonded) |
δ 10.90 ppm (s, 1H) | N³-H (hydrogen-bonded) | |
δ 3.85 ppm (s, 3H) | -OCH₃ ester group | |
¹³C-NMR | δ 166.5 ppm | Ester carbonyl (C=O) |
δ 162.0 ppm | C₄ carbonyl | |
δ 156.8 ppm | C₂ carbonyl | |
IR | 3160, 3100 cm⁻¹ | N-H stretching vibrations |
1720 cm⁻¹ | Ester C=O stretch | |
1680, 1655 cm⁻¹ | Lactam C=O stretches | |
MS | m/z 221.0560 | [M+H]⁺ (C₁₀H₈N₂O₄) |
The title compound exhibits complex prototropic tautomerism centered at the N3-H/C2=O and N1-H/C4=O moieties. Two primary tautomeric forms dominate: the bis-lactam tautomer (1,3-dihydro-2,4-quinazolinedione) and the lactim-lactam tautomer (4-hydroxy-2-oxo-1,2-dihydroquinazolin-3-ium). Computational studies indicate the bis-lactam form is energetically favored by ΔG ≈ 8.5 kcal/mol due to aromatic stabilization of the ring system and maximized carbonyl conjugation [3]. This predominance is corroborated by IR data showing intense carbonyl stretches at 1680 and 1655 cm⁻¹ rather than hydroxyquinazoline bands (expected ≈ 3200-3500 cm⁻¹) [3] [6].
The molecule's conformational flexibility arises from:
Solvent polarity profoundly influences tautomeric distribution. In polar aprotic solvents (DMSO), the bis-lactam form dominates (>95%), while protic solvents (MeOH) stabilize minor lactim forms through competitive hydrogen bonding. Variable-temperature NMR studies reveal coalescence of N-H signals near 80°C, indicating exchange kinetics with ΔG‡ ≈ 12 kcal/mol for the tautomeric equilibrium [3] [6].
Chemical Structure | Systematic Name | Synonym(s) |
---|---|---|
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-5-quinazolinecarboxylate | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-5-carboxylate | Methyl 2,4-dihydroxyquinazoline-5-carboxylate |
Methyl 2,4-dioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate | Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate | Methyl 2,4-dihydroxyquinazoline-7-carboxylate |
Unsubstituted core structure | 3,4-Dihydroquinazolin-4(1H)-one | 4(3H)-Quinazolinone |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: